Spiro-MeOTAD

Description

Properties

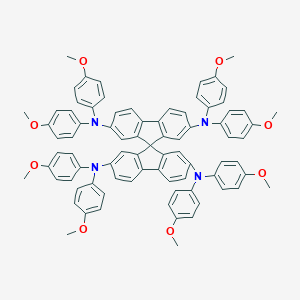

IUPAC Name |

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H68N4O8/c1-86-65-29-9-53(10-30-65)82(54-11-31-66(87-2)32-12-54)61-25-45-73-74-46-26-62(83(55-13-33-67(88-3)34-14-55)56-15-35-68(89-4)36-16-56)50-78(74)81(77(73)49-61)79-51-63(84(57-17-37-69(90-5)38-18-57)58-19-39-70(91-6)40-20-58)27-47-75(79)76-48-28-64(52-80(76)81)85(59-21-41-71(92-7)42-22-59)60-23-43-72(93-8)44-24-60/h9-52H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXWNHPWWKGTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H68N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583231 | |

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207739-72-8 | |

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spiro-MeOTAD: A Comprehensive Technical Guide for Advanced Research

An in-depth exploration of the chemical structure, properties, and applications of 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-MeOTAD), a cornerstone hole-transporting material in the field of optoelectronics.

This compound has emerged as a critical component in the advancement of high-performance perovskite solar cells, organic light-emitting diodes (OLEDs), and other optoelectronic devices. Its unique spirobifluorene core functionalized with four methoxy-substituted triphenylamine (B166846) arms provides a combination of excellent thermal stability, morphological integrity, and efficient hole-transporting capabilities. This technical guide offers a detailed overview of its fundamental chemical structure, key physical and electronic properties, established experimental protocols, and its functional role in device architectures.

Chemical Structure and Identification

This compound, with the IUPAC name N2,N2,N2',N2',N7,N7,N7',N7'-octakis(4-methoxyphenyl)-9,9'-spirobi[9H-fluorene]-2,2',7,7'-tetramine, is a complex organic molecule with the chemical formula C₈₁H₆₈N₄O₈.[1] Its defining feature is the central spiro carbon atom, which connects two fluorene (B118485) units perpendicularly. This rigid, three-dimensional structure is crucial for preventing crystallization and promoting the formation of stable amorphous films, a desirable characteristic for thin-film electronic devices.[2]

Physicochemical and Electronic Properties

The performance of this compound as a hole-transporting material is dictated by a combination of its physical and electronic properties. A summary of these key parameters is provided in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 207739-72-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈₁H₆₈N₄O₈ | [1][3][8] |

| Molecular Weight | 1225.43 g/mol | [2][3][5][8] |

| Appearance | White to pale yellow powder | [5] |

| Melting Point | 234-248 °C | [3][8] |

| Glass Transition Temperature (Tg) | ~121-126 °C | [9] |

| Thermal Decomposition (TGA, 5% weight loss) | >360 °C | [5] |

Table 2: Electronic and Optical Properties of this compound

| Property | Value | References |

| Highest Occupied Molecular Orbital (HOMO) | -5.0 to -5.1 eV | [4] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.05 to -2.1 eV | [4] |

| Absorption Maxima (λmax) in CH₂Cl₂ | 306, 385 nm | [5] |

| Fluorescence Emission (λem) in Dichloromethane | 429 nm | [8] |

| Hole Mobility | ~2 x 10⁻⁴ cm²V⁻¹s⁻¹ (undoped) |

Table 3: Solubility of this compound

| Solvent | Solubility | References |

| Chlorobenzene | Soluble | [1] |

| Toluene (B28343) | Soluble | [1] |

| Dimethylformamide (DMF) | 10 mg/ml | [1][10] |

| Chloroform | Slightly Soluble | [1] |

| Aqueous Solutions | Sparingly Soluble | [1][10] |

Experimental Protocols

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves a palladium-catalyzed Buchwald-Hartwig amination reaction. This procedure typically couples 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene with 4,4′-dimethoxydiphenylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Synthesis Protocol:

-

Reactant Preparation: In a nitrogen-filled glovebox or Schlenk line, combine 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene, 4,4′-dimethoxydiphenylamine, sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0), and tri-tert-butylphosphine.

-

Reaction: Add anhydrous toluene to the mixture and heat the reaction to 110 °C for 12-24 hours.

-

Work-up: After cooling, the reaction mixture is typically filtered and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography using a suitable solvent system (e.g., heptane/ethyl acetate) followed by recrystallization or sublimation to yield high-purity this compound.

Thin-Film Deposition

For its application in optoelectronic devices, this compound is typically deposited as a thin film from solution via spin-coating. The quality of this film is critical for device performance.

Spin-Coating Protocol for Perovskite Solar Cells:

-

Solution Preparation: Prepare a solution of this compound in chlorobenzene. To enhance conductivity, additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are commonly included. A typical concentration is around 70-90 mg/mL of this compound.

-

Deposition: Dispense the this compound solution onto the substrate (e.g., a perovskite-coated substrate).

-

Spinning: Spin the substrate at a specific speed (e.g., 3000-4000 rpm) for a set duration (e.g., 30 seconds) to achieve the desired film thickness.

-

Oxidation: The film is often left to oxidize in ambient air overnight. This process, facilitated by the additives, increases the hole conductivity of the this compound layer.

Role in Perovskite Solar Cells: Energy Level Alignment

In the architecture of a typical n-i-p perovskite solar cell, this compound functions as the hole transport layer (HTL). Its primary role is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the top electrode (typically gold). This process is governed by the relative energy levels of the materials. The HOMO level of this compound is well-aligned with the valence band of the perovskite, facilitating efficient hole transfer.

Conclusion

This compound remains a benchmark hole-transporting material in the field of organic and hybrid optoelectronics due to its unique combination of structural, electronic, and morphological properties. This guide provides a foundational understanding for researchers and professionals working with this pivotal molecule. Further research into novel derivatives and doping strategies continues to push the boundaries of device efficiency and stability, underscoring the enduring importance of this compound in the development of next-generation electronic devices.

References

- 1. xray.greyb.com [xray.greyb.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Verification Required - Princeton University Library [oar.princeton.edu]

- 5. smeng.ucsd.edu [smeng.ucsd.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. smeng.ucsd.edu [smeng.ucsd.edu]

- 9. nanoGe - NIPHO20 - Vacuum sublimation of Dopant‐Free Crystalline Spiro‐OMeTAD films to enhance the Stability of Perovskite Solar Cells [nanoge.org]

- 10. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]

An In-depth Technical Guide to the HOMO and LUMO Energy Levels of Spiro-MeOTAD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the hole transport material Spiro-MeOTAD. A staple in high-efficiency perovskite solar cells, a thorough understanding of its electronic properties is critical for device optimization and the development of novel optoelectronic materials. This document presents quantitative data, detailed experimental protocols for its measurement, and a visualization of its role within a typical perovskite solar cell architecture.

Quantitative Data: HOMO and LUMO Energy Levels of this compound

The electronic energy levels of this compound are crucial for determining the efficiency of charge extraction and transport in a device. These levels are principally determined by two key experimental techniques: Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS). Below is a summary of reported values.

| Experimental Technique | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Reference(s) |

| Cyclic Voltammetry (CV) | -5.0 to -5.2 | -2.0 to -2.2 (estimated) | [1][2][3] |

| Ultraviolet Photoelectron Spectroscopy (UPS) | -4.84 to -5.14 | Not directly measured | [1][4] |

Note: The LUMO level is often not directly measured by UPS and is frequently estimated by adding the optical bandgap energy to the experimentally determined HOMO level.[3] The variation in reported values can be attributed to differences in experimental conditions, including the choice of solvent, electrolyte, reference electrode, and the physical state of the material (solution vs. thin film).[1]

Experimental Protocols

Accurate determination of the HOMO and LUMO energy levels of this compound requires meticulous experimental procedures. The following sections detail the methodologies for Cyclic Voltammetry and Ultraviolet Photoelectron Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule in solution, from which the HOMO and LUMO energy levels can be estimated.

Objective: To determine the oxidation potential of this compound, which is then used to calculate its HOMO energy level.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Counter Electrode (e.g., Platinum wire)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)

-

Ferrocene (B1249389) (for internal calibration)

-

Inert gas (Argon or Nitrogen) for purging

Procedure:

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.

-

Dissolve a small amount of this compound (typically 1-5 mM) in the electrolyte solution.

-

Add a small amount of ferrocene to the solution to serve as an internal reference.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the prepared solution.

-

Ensure the electrodes are clean and polished according to standard procedures before use.

-

-

Deoxygenation:

-

Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan over a range that includes the oxidation of this compound and the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Set the scan rate, typically between 20 and 100 mV/s.[5]

-

Initiate the scan and record the resulting voltammogram (current vs. potential).

-

-

Data Analysis:

-

From the voltammogram, determine the onset oxidation potential (Eox, onset) of this compound.

-

Determine the half-wave potential of the ferrocene/ferrocenium redox couple (E₁/₂ (Fc/Fc⁺)).

-

The HOMO energy level can be estimated using the following empirical formula: HOMO (eV) = -[Eox, onset vs Fc/Fc⁺ + 4.8] where Eox, onset vs Fc/Fc⁺ is the onset oxidation potential of this compound relative to the ferrocene internal standard.

-

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique that measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet light, providing a direct measurement of the valence band structure and the HOMO energy level of thin films.

Objective: To directly measure the ionization potential of a this compound thin film, which corresponds to its HOMO energy level.

Materials and Equipment:

-

Ultra-high vacuum (UHV) chamber

-

UPS system with a UV light source (e.g., He I, 21.22 eV)

-

Electron energy analyzer

-

Substrate (e.g., Indium Tin Oxide - ITO coated glass)

-

This compound solution (e.g., in chlorobenzene)

-

Spin coater

-

Hotplate for annealing

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the substrate (e.g., ITO glass) by sequential sonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrate with a stream of nitrogen and treat it with UV-ozone to remove any organic residues.

-

-

Thin Film Deposition:

-

Prepare a solution of this compound in a suitable solvent like chlorobenzene.

-

Deposit a thin film of this compound onto the cleaned substrate using a spin coater. The spin speed and time will determine the film thickness.

-

Anneal the film on a hotplate at a specific temperature (e.g., 70-100 °C) to remove residual solvent.

-

-

UPS Measurement:

-

Introduce the prepared sample into the UHV chamber of the UPS system.

-

Irradiate the sample with UV light from the He I source.

-

The emitted photoelectrons are collected and their kinetic energy is measured by the electron energy analyzer.

-

A bias is applied to the sample to separate the sample and analyzer Fermi levels.

-

-

Data Analysis:

-

The UPS spectrum shows the intensity of emitted electrons as a function of their binding energy.

-

The HOMO energy level is determined from the onset of the highest energy peak in the valence band region of the spectrum.

-

The work function of the material can also be determined from the secondary electron cutoff edge.

-

Visualization of Energy Level Alignment in a Perovskite Solar Cell

The proper alignment of energy levels between the different layers of a perovskite solar cell is crucial for efficient charge separation and transport. This compound serves as the hole transport layer (HTL), accepting holes from the perovskite layer and transporting them to the anode. The following diagram, generated using the DOT language, illustrates the typical energy level alignment in a perovskite solar cell.

References

- 1. Probing the energy levels of perovskite solar cells via Kelvin probe and UV ambient pressure photoemission spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP02446G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. inlab.thu.edu.tw [inlab.thu.edu.tw]

Charge Transport in Spiro-MeOTAD Films: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro-MeOTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene) is a cornerstone hole transporting material (HTM) in the field of organic and perovskite optoelectronics. Its charge transport properties are a critical determinant of device performance and stability. This guide provides a comprehensive overview of the charge transport mechanism in this compound films, detailing the intrinsic properties of the pristine material and the profound effects of common p-type dopants and additives. We present a compilation of key performance parameters, detailed experimental protocols for characterization, and visual models to elucidate the underlying processes.

Core Concepts of Charge Transport in this compound

Charge transport in amorphous this compound films is governed by a hopping mechanism . In this process, charge carriers (holes) move between localized states, which are essentially individual this compound molecules. The efficiency of this process is influenced by the spatial overlap of molecular orbitals and the energetic alignment between adjacent molecules.

In its pristine, undoped state, this compound exhibits relatively low hole mobility and conductivity.[1] This is due to a low intrinsic charge carrier concentration and the amorphous nature of the film, which can lead to energetic disorder and suboptimal molecular packing for efficient charge hopping. To overcome these limitations, this compound is almost universally doped, most commonly with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (B128874) (tBP).

The doping process significantly enhances the charge transport properties through two primary effects:

-

Increased Hole Concentration: LiTFSI, in the presence of oxygen, facilitates the oxidation of neutral this compound molecules to their cationic radical form (this compound⁺).[2] This process, often referred to as p-doping, dramatically increases the concentration of mobile holes in the film.

-

Improved Film Morphology and Energetics: The additive tBP is known to improve the homogeneity of the film by preventing the aggregation of LiTFSI salts.[3] It can also influence the energy levels at interfaces, further aiding in efficient charge extraction.

The interplay of these factors transforms this compound into an efficient hole conductor, a critical component for high-performance perovskite solar cells and other optoelectronic devices.

Quantitative Data on Charge Transport Properties

The following table summarizes key charge transport parameters for pristine and doped this compound films as reported in the literature. It is important to note that values can vary depending on the specific deposition techniques, measurement conditions, and device architecture.

| Film Composition | Hole Mobility (μ) [cm²/Vs] | Conductivity (σ) [S/cm] | Hole Density (p) [cm⁻³] | Measurement Technique |

| Pristine this compound | ~10⁻⁵ - 10⁻⁴ | ~10⁻⁸ - 10⁻⁷ | ~10¹⁴ - 10¹⁶ | SCLC, ToF, IS |

| This compound + LiTFSI | ~10⁻⁴ - 10⁻³ | ~10⁻⁵ - 10⁻³ | ~10¹⁹ | SCLC, IS |

| This compound + LiTFSI + tBP | Up to 9.33 x 10⁻⁴ | Up to 2 x 10⁻⁵ | Not specified | SCLC |

Data compiled from multiple sources.[1][4][5][6][7][8]

Experimental Protocols for Characterization

Accurate characterization of charge transport properties is paramount for understanding and optimizing this compound films. Below are detailed protocols for the most common techniques employed.

Film Preparation for Measurements

A standardized procedure for preparing this compound films is crucial for reproducible results.

-

Solution Preparation:

-

For pristine films, dissolve this compound in a suitable solvent like chlorobenzene (B131634) (e.g., 70-100 mg/mL).

-

For doped films, a common formulation involves dissolving this compound in chlorobenzene, followed by the addition of a LiTFSI solution in acetonitrile (B52724) (e.g., 520 mg/mL) and neat tBP.[1][3]

-

-

Substrate Cleaning: Substrates (e.g., ITO-coated glass) are sequentially cleaned in ultrasonic baths with detergent, deionized water, acetone, and isopropanol, followed by drying with N₂ and UV-ozone treatment.

-

Spin Coating: The prepared solution is spin-coated onto the cleaned substrate. Spin speeds and times are adjusted to achieve the desired film thickness (typically in the range of 100-700 nm).

-

Annealing: The films are often annealed to remove residual solvent.

Space-Charge-Limited Current (SCLC) Measurements

The SCLC method is a widely used technique to determine the charge carrier mobility in thin films.

-

Device Architecture: A hole-only device is fabricated, typically with the structure: ITO / Hole Injection Layer (HIL) / this compound / High Work Function Metal (e.g., Au). A common HIL is PEDOT:PSS or MoO₃ to ensure ohmic contact for hole injection.[9]

-

Measurement Protocol:

-

The device is placed in a dark, inert environment (e.g., a nitrogen-filled glovebox).

-

A source-measure unit (SMU) applies a voltage sweep (e.g., 0 to 20 V) across the device and measures the resulting current.[10]

-

-

Data Analysis:

-

The current density (J) is plotted against the applied voltage (V) on a log-log scale.

-

At low voltages, an ohmic region (J ∝ V) is observed. At higher voltages, the current becomes space-charge limited (J ∝ V²).

-

The mobility (μ) is extracted from the SCLC region using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of this compound (typically assumed to be ~3), and L is the film thickness.[11]

-

Time-of-Flight (ToF) Photometry

ToF is a direct method to measure the transit time of charge carriers across a film.

-

Device Architecture: A "sandwich" structure is used: ITO / this compound / Semitransparent Metal Electrode (e.g., Al). The film thickness is typically larger than for SCLC (1-5 µm) to ensure a clear transit time.[10]

-

Measurement Protocol:

-

A voltage bias is applied across the device.

-

A short laser pulse (e.g., from a nitrogen laser at 337 nm) with a pulse width much shorter than the transit time is directed at the semitransparent electrode, creating a sheet of charge carriers near the electrode.[12]

-

The transient photocurrent generated by the drifting charge carriers is measured across a series resistor using an oscilloscope.

-

-

Data Analysis:

-

The transit time (tₜ) is determined from the transient photocurrent plot, often identified as the "knee" in a log-log plot.

-

The mobility (μ) is calculated using the formula: μ = L² / (V * tₜ) where L is the film thickness and V is the applied voltage.[10]

-

Hall Effect Measurements

The Hall effect provides information on both carrier density and mobility. The van der Pauw method is particularly suited for thin films.

-

Sample Geometry: A thin film of this compound is deposited on an insulating substrate, and four small ohmic contacts are made at the periphery of the sample, typically in a square or cloverleaf pattern.

-

Measurement Protocol (van der Pauw Method):

-

A current (I) is passed between two adjacent contacts (e.g., 1 and 2), and the voltage (V) is measured across the other two contacts (e.g., 4 and 3). This gives a resistance R₁₂,₄₃.[13]

-

The current and voltage contacts are permuted to obtain R₂₃,₁₄.

-

A magnetic field (B) is applied perpendicular to the film.

-

The current is applied between two opposite contacts (e.g., 1 and 3), and the Hall voltage (Vн) is measured across the other two contacts (e.g., 2 and 4).[14]

-

-

Data Analysis:

-

The sheet resistance (Rs) is solved from the van der Pauw equation: exp(-π * R₁₂,₄₃ / Rs) + exp(-π * R₂₃,₁₄ / Rs) = 1

-

The Hall coefficient (Rн) is calculated as: Rн = (ΔVн * t) / (I * B) where t is the film thickness.

-

The carrier density (p) and Hall mobility (μн) are then determined: p = 1 / (q * Rн) μн = Rн / (Rs * t) where q is the elementary charge.

-

Impedance Spectroscopy (IS)

IS is a powerful technique to probe the resistive and capacitive properties of the material and interfaces.

-

Device Architecture: Similar to SCLC, a sandwich structure (e.g., ITO/PEDOT:PSS/Spiro-MeOTAD/Au) is used.[1]

-

Measurement Protocol:

-

The device is held at a specific DC bias voltage.

-

A small AC voltage (e.g., 10-20 mV) is superimposed on the DC bias, and the frequency is swept over a wide range (e.g., 1 MHz down to 1 Hz).

-

The complex impedance (Z* = Z' + iZ'') is measured at each frequency.

-

-

Data Analysis:

-

The data is often plotted as a Nyquist plot (-Z'' vs. Z').

-

An equivalent circuit model, typically consisting of resistors (R) and capacitors (C) in parallel (and sometimes constant phase elements), is used to fit the experimental data.[15] A common model for a single layer involves a series resistance (Rs) connected to one or two parallel RC circuits, representing the bulk and interfacial properties.[16]

-

From the fitted values of the bulk resistance and capacitance, properties like conductivity and dielectric constant can be extracted.

-

Visualizing Charge Transport Mechanisms and Workflows

Charge Hopping Mechanism in Doped this compound

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. research.unipd.it [research.unipd.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Van der Pauw Measurements [microwaves101.com]

- 5. linseis.com [linseis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]

- 13. Van der Pauw method - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Comprehensive Investigation of Relative Permittivity Effects on Perovskite Solar Cell Performance Using SCAPS-1D and Impedance Spectroscopy | MDPI [mdpi.com]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis and Purification of Spiro-MeOTAD

For Researchers, Scientists, and Drug Development Professionals

Spiro-MeOTAD, chemically known as 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, stands as a cornerstone hole-transporting material (HTM) in the field of optoelectronics, particularly in the development of high-efficiency perovskite solar cells and organic light-emitting diodes (OLEDs).[1][2][3][4][5] Its unique spirobifluorene core provides excellent thermal and morphological stability, while the methoxy-substituted triphenylamine (B166846) side groups facilitate efficient hole transport.[3][4] This guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, offering detailed experimental protocols and comparative data to aid researchers in obtaining high-purity material for advanced applications.

Synthesis of this compound: From Precursors to the Core Molecule

The synthesis of this compound is a multi-step process that typically begins with the formation of the 9,9'-spirobifluorene core, followed by bromination and a final Buchwald-Hartwig amination. More recently, greener and more efficient synthetic routes have been developed to address concerns regarding hazardous reagents and solvent waste.[6]

Diagram of the General Synthesis Pathway

Caption: General synthetic route to this compound.

Experimental Protocols

1. Synthesis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

A common precursor for this compound is 2,2',7,7'-tetrabromo-9,9'-spirobifluorene. This intermediate is typically synthesized via the bromination of 9,9'-spirobifluorene.[7]

-

Materials: 9,9'-spirobifluorene, bromine, iron(III) chloride.

-

Procedure: 9,9'-spirobifluorene is dissolved in a suitable solvent, and a solution of bromine is added dropwise in the presence of a catalytic amount of iron(III) chloride. The reaction mixture is stirred until the reaction is complete, typically monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and can be purified by recrystallization to yield the desired tetrabrominated compound.[7]

2. Buchwald-Hartwig Amination for this compound Synthesis

The final step in the synthesis is a palladium-catalyzed Buchwald-Hartwig amination reaction.[6]

-

Materials: 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene, 4,4'-dimethoxydiphenylamine, palladium(II) acetate (B1210297) (Pd(OAc)2), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., potassium phosphate).[6]

-

Procedure: In a Schlenk tube under an inert atmosphere (e.g., nitrogen), 2,2',7,7'-tetrabromo-9,9'-spirobifluorene, 4,4'-dimethoxydiphenylamine, the palladium catalyst, the ligand, and the base are combined.[6] A solvent such as toluene (B28343) is added, and the reaction mixture is heated.[6] Reaction progress is monitored by TLC. Upon completion, the crude product is subjected to purification.

A Greener Synthesis Approach

Recent advancements have focused on developing more environmentally friendly and cost-effective methods. One such approach involves a solventless "in the melt" reaction for the final amination step, significantly reducing solvent waste.[6] Another "green" method utilizes micellar catalysis in water for the bromination step, avoiding the use of hazardous chlorinated solvents.[6]

Purification of this compound: Achieving High Purity for Optimal Performance

The purity of this compound is critical for the performance of electronic devices. Impurities can act as charge traps, leading to decreased efficiency and stability.[2] Several methods are employed to purify crude this compound, each with its advantages and disadvantages.

Diagram of Purification Workflow

Caption: Common purification techniques for this compound.

Purification Protocols

1. Column Chromatography

Column chromatography is a widely used technique for the purification of this compound.[8]

-

Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.

-

Mobile Phase: A mixture of solvents, such as heptane (B126788) and ethyl acetate, is used as the eluent.[6] The polarity of the mobile phase is optimized to achieve good separation of this compound from byproducts and unreacted starting materials.

-

Procedure: The crude product is dissolved in a minimum amount of a suitable solvent and loaded onto the silica gel column. The mobile phase is then passed through the column, and fractions are collected. The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the purified this compound.

2. Recrystallization

Recrystallization is another effective method for purifying this compound, often used after an initial purification step like column chromatography.[8]

-

Solvent System: A solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures is chosen. A common system is a mixture of acetonitrile (B52724) and diethyl ether.[9]

-

Procedure: The crude or partially purified this compound is dissolved in the minimum amount of the hot solvent mixture. The solution is then allowed to cool slowly, promoting the formation of crystals of the pure compound. The crystals are collected by filtration, washed with a cold solvent, and dried.

3. Sublimation

Sublimation is a technique used to obtain ultra-pure this compound, often achieving purities greater than 99.5%.[3]

-

Procedure: The material is heated under high vacuum, causing it to transition directly from a solid to a gas. The gaseous this compound is then condensed on a cold surface, leaving behind non-volatile impurities. This method is particularly effective at removing inorganic salts and other high-boiling-point organic impurities.

4. Solvent-Efficient Purification using Carbon Black

A novel and more sustainable purification method involves the use of carbon black to remove palladium contaminants and other byproducts.[6]

-

Procedure: A concentrated solution of the crude product in a mixture of ethyl acetate and dioxolane is filtered through a pad of carbon black.[6] Carbon black has a high affinity for palladium and halogenated aromatic compounds, effectively removing these impurities.[6] This method has been shown to increase the purity from 95% to over 99% and significantly reduces the amount of solvent waste compared to traditional column chromatography.[6]

Quantitative Data Summary

The choice of synthesis and purification method can significantly impact the final yield and purity of this compound. The following tables summarize quantitative data from various reported methods.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Key Reagents | Solvent(s) | Yield | Reference |

| Traditional Buchwald-Hartwig | Pd(OAc)₂, XPhos, K₃PO₄ | Toluene | 45-60% | [6] |

| Micellar Catalysis (Amination) | Pd catalyst, CTAB | Water/Toluene | 32% | [6] |

| Solventless ("in the melt") | Pd(OAc)₂, XPhos, K₃PO₄ | None (or minimal Toluene) | 60% | [6] |

Table 2: Comparison of this compound Purification Methods

| Purification Method | Purity Achieved | Key Advantages | Key Disadvantages | Reference |

| Column Chromatography | >99% | Effective for a wide range of impurities | High solvent consumption, time-consuming | [8] |

| Recrystallization | >99% | Simple, can yield high-purity crystals | Potential for product loss in the mother liquor | [8][9] |

| Sublimation | >99.5% | Excellent for removing non-volatile impurities | Requires specialized equipment, can be slow | [3] |

| Filtration with Carbon Black | >99% | Solvent-efficient, effectively removes Pd | May not remove all organic byproducts | [6] |

Logical Relationships in Purification

The selection of a purification strategy often involves a trade-off between purity, cost, and environmental impact.

Diagram of Purification Method Selection Logic

Caption: Decision logic for selecting a this compound purification method.

References

- 1. researchgate.net [researchgate.net]

- 2. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]

- 3. ossila.com [ossila.com]

- 4. Spiro-OMeTAD (this compound) sublimed (99.8% and 99.9% purity) CAS: 207739-72-8 | Borun New Material - ChemBorun [chemborun.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Spiro-MeOTAD in Perovskite Solar Cell Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of perovskite solar cells (PSCs) has marked a significant breakthrough in photovoltaic technology, with power conversion efficiencies rivaling those of conventional silicon-based solar cells. A key component underpinning this success is the hole transport material (HTM), which plays a crucial role in efficiently extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode. Among the various HTMs developed, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, commonly known as Spiro-MeOTAD, has established itself as the benchmark material, consistently enabling high-performance PSCs.

This technical guide provides a comprehensive overview of the fundamental role of this compound in perovskite solar cells. It delves into its electronic and morphological properties, the critical aspects of its doping and oxidation, and the mechanisms governing its function and degradation. Detailed experimental protocols for its synthesis, deposition, and characterization are provided, alongside a quantitative summary of its key performance parameters. This document aims to serve as an in-depth resource for researchers and scientists engaged in the development and optimization of perovskite solar cell technology.

Data Presentation: Properties of this compound

The intrinsic properties of this compound are not optimal for efficient hole transport. Therefore, it is typically doped with additives such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (B128874) (tBP) to enhance its conductivity and hole mobility. The following tables summarize the key electronic and transport properties of both pristine and doped this compound.

| Property | Pristine this compound | Doped this compound (with LiTFSI & tBP) |

| Highest Occupied Molecular Orbital (HOMO) | -5.0 eV to -5.2 eV | -5.2 eV to -5.3 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV to -2.3 eV | Not significantly affected |

| Hole Mobility (μh) | ~10⁻⁵ to 10⁻⁴ cm²/Vs | ~10⁻³ to 10⁻² cm²/Vs |

| Conductivity (σ) | ~10⁻⁸ to 10⁻⁷ S/cm | ~10⁻⁵ to 10⁻⁴ S/cm |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a Buchwald-Hartwig amination reaction. The following is a representative protocol:

Materials:

-

Bis(4-methoxyphenyl)amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(tBu)₃)

-

Sodium tert-butoxide (NaO tBu)

-

Toluene (B28343) (anhydrous)

Procedure:

-

In a glovebox, a Schlenk flask is charged with 2,2',7,7'-tetrabromo-9,9'-spirobifluorene (1.0 eq), bis(4-methoxyphenyl)amine (4.4 eq), and sodium tert-butoxide (8.0 eq).

-

Anhydrous toluene is added to the flask.

-

A solution of Pd₂(dba)₃ (0.02 eq) and P(tBu)₃ (0.08 eq) in anhydrous toluene is prepared separately and added to the reaction mixture.

-

The reaction mixture is heated to 100-110 °C and stirred under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

-

After cooling to room temperature, the reaction is quenched with water.

-

The organic phase is extracted with a suitable solvent (e.g., dichloromethane (B109758) or chloroform), washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

The purified this compound is obtained as a white to off-white solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Preparation of this compound Solution for Perovskite Solar Cell Fabrication

Materials:

-

This compound

-

Chlorobenzene (B131634) (anhydrous)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) solution in acetonitrile (B52724) (e.g., 520 mg/mL)

-

4-tert-butylpyridine (tBP)

Procedure:

-

Prepare a stock solution of this compound in chlorobenzene. A typical concentration is 70-90 mg/mL. Dissolve the this compound powder in chlorobenzene by stirring at room temperature in a vial. This may take several hours.

-

To the this compound solution, add the additives. The molar ratio of the additives to this compound is crucial for optimal performance. A common formulation is:

-

LiTFSI: Add the required volume of the LiTFSI/acetonitrile stock solution to achieve a molar ratio of approximately 0.5-0.7 with respect to this compound.

-

tBP: Add tBP to the solution. The volume of tBP is typically in a 1:3 to 1:4 molar ratio with respect to LiTFSI.

-

-

Stir the final solution at room temperature for at least 30 minutes before use to ensure homogeneity. The solution should be filtered through a 0.2 µm PTFE syringe filter just before deposition.

Deposition of the this compound Layer

The this compound layer is typically deposited onto the perovskite layer via spin-coating in an inert atmosphere (e.g., a nitrogen-filled glovebox).

Procedure:

-

Transfer the perovskite-coated substrate to the spin coater.

-

Dispense a sufficient amount of the prepared this compound solution to cover the entire perovskite surface (e.g., 50-100 µL for a 1 cm² substrate).

-

Spin-coat the solution. A typical two-step program is:

-

Step 1: 1000-2000 rpm for 5-10 seconds (for spreading the solution).

-

Step 2: 3000-5000 rpm for 20-30 seconds (to achieve the desired thickness).

-

-

After spin-coating, the substrate is typically left in a dark, dry environment (e.g., a desiccator or in the glovebox) overnight to allow for slow oxidation of the this compound, which is essential for achieving high conductivity. This is often referred to as the "aging" or "oxidation" step.

Characterization of the this compound Layer and the Complete Solar Cell

a. Energy Level Measurement (HOMO/LUMO):

-

Ultraviolet Photoelectron Spectroscopy (UPS): This technique is used to determine the HOMO level of the this compound film. A thin film of this compound is deposited on a conductive substrate (e.g., ITO-coated glass). The sample is irradiated with UV light, causing photoemission of electrons. By analyzing the kinetic energy of the emitted electrons, the work function and the energy difference between the Fermi level and the HOMO level can be determined.

-

UV-Visible Absorption Spectroscopy: The optical bandgap (Eg) of the this compound film can be determined from the onset of absorption in its UV-Vis spectrum. The LUMO level can then be estimated by adding the optical bandgap to the HOMO level (LUMO = HOMO + Eg).

b. Hole Mobility Measurement:

-

Space-Charge Limited Current (SCLC) Method: This is a common technique to determine the charge carrier mobility in thin films. A hole-only device is fabricated with the structure: Substrate/Anode/Spiro-MeOTAD/Anode (e.g., ITO/PEDOT:PSS/Spiro-MeOTAD/Au). By applying a voltage across the device, the current-voltage (I-V) characteristics are measured. In the SCLC regime, the current density (J) is proportional to the square of the applied voltage (V²). The hole mobility (μh) can be extracted by fitting the I-V curve to the Mott-Gurney law: J = (9/8)ε₀εᵣμh(V²/L³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, and L is the thickness of the film.[1]

c. Conductivity Measurement:

-

Four-Point Probe Method: This method is used to measure the sheet resistance of the this compound film, from which the conductivity can be calculated. Four equally spaced probes are brought into contact with the film. A current is passed through the two outer probes, and the voltage is measured between the two inner probes.[2][3][4][5][6] This configuration minimizes the influence of contact resistance. The conductivity (σ) is calculated using the formula: σ = 1 / (Rs * t), where Rs is the sheet resistance and t is the film thickness.

d. Perovskite Solar Cell Device Characterization:

-

Current Density-Voltage (J-V) Measurement: The fabricated perovskite solar cell is tested under simulated sunlight (AM 1.5G, 100 mW/cm²). The J-V curve is recorded to extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

External Quantum Efficiency (EQE): Also known as Incident Photon-to-Current Conversion Efficiency (IPCE), this measurement determines the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength. Integrating the EQE spectrum over the solar spectrum can be used to calculate the Jsc, which should be consistent with the value obtained from the J-V measurement.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hole transport mechanism in a perovskite solar cell with this compound.

Caption: Oxidation mechanism of this compound facilitated by dopants and environmental factors.

Caption: Major degradation pathways of the this compound layer in perovskite solar cells.

Caption: General experimental workflow for the fabrication and characterization of a this compound-based perovskite solar cell.

Conclusion

This compound has been instrumental in the rapid advancement of perovskite solar cell efficiencies. Its favorable energy level alignment with common perovskite compositions, coupled with its ability to form uniform amorphous films, makes it an excellent choice for a hole transport layer. However, its intrinsic low conductivity and hole mobility necessitate the use of dopants, which, while effective, can introduce stability issues. The degradation of the this compound layer, driven by factors such as moisture, heat, and ion migration, remains a key challenge for the long-term operational stability of perovskite solar cells.[7]

Future research directions will likely focus on the development of novel, dopant-free HTMs that can match or exceed the performance of doped this compound while offering improved stability. Additionally, strategies to mitigate the degradation of this compound through the use of additives, interfacial engineering, and encapsulation techniques are crucial for the commercial viability of perovskite solar cell technology. A thorough understanding of the fundamental properties and mechanisms of this compound, as detailed in this guide, is essential for addressing these challenges and paving the way for the next generation of highly efficient and stable perovskite solar cells.

References

- 1. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

- 2. Four-point probe method to measure resistivity and conductivity | FAQ | HIOKI [hioki.com]

- 3. Four Point Probe Measurement Explained [suragus.com]

- 4. raco.cat [raco.cat]

- 5. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Degradation Pathways and Mechanisms of Spiro-MeOTAD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core degradation pathways and mechanisms of 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-MeOTAD), a pivotal hole-transporting material (HTM) in the field of perovskite solar cells (PSCs). Understanding these degradation processes is critical for enhancing the long-term stability and performance of PSCs, a key challenge for their commercialization. This document summarizes key quantitative data, details experimental protocols for studying degradation, and visualizes the complex degradation pathways.

Core Degradation Pathways of this compound

The degradation of this compound is a multifaceted issue involving intrinsic and extrinsic factors. The primary degradation pathways include thermal degradation, photo-oxidation, and detrimental interactions with both the perovskite layer and the commonly used additives.

Thermal Degradation

Elevated temperatures induce significant morphological and chemical changes in the this compound layer, compromising device performance. A key issue is the material's tendency to crystallize at temperatures as low as 85-100°C, which can lead to the formation of voids and pinholes within the HTL.[1] This morphological instability disrupts the crucial interface between the perovskite and the HTL, impeding efficient hole extraction.[2][3]

Furthermore, the volatile additive 4-tert-butylpyridine (B128874) (tBP), often used in conjunction with this compound, can evaporate at elevated temperatures, contributing to the formation of these detrimental voids.[1]

Photo-Oxidation

In the presence of light and oxygen, this compound can undergo oxidation, leading to the formation of Spiro-OMeTAD radical cations (Spiro-OMeTAD⁺).[4] While a controlled level of oxidation is necessary to enhance the conductivity of the HTL, excessive and uncontrolled photo-oxidation can be detrimental. This process is often accelerated by the presence of additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and tBP.[5] The photo-oxidation mechanism is spectrum-dependent, with the perovskite layer itself capable of acting as a sensitizer (B1316253) in the longer wavelength range (>450 nm).[2][6]

Interaction with the Perovskite Layer

The interface between the perovskite and this compound is a critical locus for degradation. Mobile iodide ions (I⁻) from the perovskite layer can diffuse into the HTL, leading to a "de-doping" effect where the oxidized Spiro-OMeTAD⁺ is reduced back to its neutral state.[7][8] This process diminishes the conductivity of the this compound layer and creates an energy barrier for hole extraction.[7][8] This iodide-induced degradation is significantly accelerated at higher temperatures.

Influence of Additives (LiTFSI and tBP)

The standard dopants for this compound, LiTFSI and tBP, are major contributors to its instability. LiTFSI is hygroscopic and can attract moisture, which is detrimental to the moisture-sensitive perovskite layer.[5] The volatile nature of tBP leads to its gradual loss from the film, causing morphological changes and a decrease in conductivity.[1][5] Furthermore, Li⁺ ions from LiTFSI can migrate through the this compound and perovskite layers, leading to performance degradation.[9] There is also evidence that tBP can induce a de-doping reaction, further reducing the HTL's conductivity.[8]

Quantitative Data on this compound Degradation

The following tables summarize key quantitative data from the literature regarding the impact of degradation on the properties of this compound and the performance of corresponding perovskite solar cells.

Table 1: Impact of Thermal and Environmental Stress on this compound Properties

| Stress Condition | Parameter | Initial Value | Value After Stress | Reference |

| Heating at 85°C for 20h | HOMO Level | ~ -5.3 eV | ~ -5.8 eV | [7][8] |

| Iodine (I₂) exposure for 90s | HOMO Level | ~ -5.3 eV | ~ -5.8 eV | [8] |

| Heating at 100°C (in dark) on MAPI | Conductivity | ~ 10⁻⁴ S/cm | Decreases by several orders of magnitude within the first hour | [10] |

| Air exposure for 18h | Ionization Energy | 4.67 eV | ~5.1 eV | [11] |

Table 2: Degradation of Perovskite Solar Cell Performance with this compound HTL under Stress

| Stress Condition | Device Metric | Initial Value | Value After Stress | Reference |

| Dark storage at ~85°C | Normalized PCE | 100% | Decreases significantly over time (device dependent) | [7] |

| Iodine (I₂) exposure of this compound layer | PCE | ~17.4% | ~3.7% | [8] |

| Storage in air (RH=40%) for 80 days (without PMMA) | Normalized PCE | 100% | 47% | [12] |

| Storage in air (RH=40%) for 80 days (with PMMA) | Normalized PCE | 100% | 78% | [12] |

| Light soaking (>450 nm) for 60 min | Fill Factor (FF) | ~0.65 | ~0.72 | [6] |

| Light soaking (>450 nm) for 60 min | PCE | ~13% | ~15% | [6] |

Experimental Protocols for Degradation Studies

This section outlines generalized methodologies for key experiments used to investigate this compound degradation.

Preparation of Doped this compound Solution

A standard solution of doped this compound is typically prepared as follows:

-

Dissolve 72.3 mg of this compound in 1 mL of chlorobenzene.

-

Add 28.8 µL of 4-tert-butylpyridine (tBP) to the solution.

-

Add 17.5 µL of a stock solution of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in acetonitrile (B52724) (520 mg/mL) to the this compound solution.

-

The solution should be stirred thoroughly before use.

Thermal Stability Testing Workflow

-

Device Fabrication: Fabricate perovskite solar cells with the this compound HTL using established procedures.

-

Initial Characterization: Measure the initial photovoltaic performance (J-V curves under simulated sunlight), external quantum efficiency (EQE), and other relevant parameters of the fresh devices.

-

Thermal Stress Application: Place the devices in a temperature-controlled environment (e.g., an oven or a hotplate in an inert atmosphere like a nitrogen-filled glovebox) at a specific temperature (e.g., 85°C). The duration of the thermal stress can vary from hours to hundreds of hours.

-

Periodic Characterization: At regular intervals, remove the devices from the thermal stress environment and allow them to cool to room temperature. Re-measure their photovoltaic performance and other parameters.

-

Post-Mortem Analysis: After the completion of the thermal stress test, perform detailed characterization of the degraded devices. This can include:

-

Microscopy (SEM, AFM): To investigate morphological changes in the this compound layer (e.g., crystallization, pinhole formation).

-

Spectroscopy (XPS, UPS): To analyze changes in the chemical composition and electronic properties (e.g., HOMO level) of the this compound.

-

Mass Spectrometry (MALDI-TOF-MS): To identify potential degradation products.

-

Photo-Stability Testing Workflow

-

Device Fabrication and Initial Characterization: As described in the thermal stability testing protocol.

-

Light Soaking: Expose the devices to continuous illumination under a solar simulator (e.g., AM1.5G, 100 mW/cm²) in a controlled atmosphere (e.g., air or inert gas) and at a controlled temperature.

-

In-situ or Periodic Monitoring: Monitor the device performance (e.g., by maximum power point tracking) continuously during light soaking or at regular intervals.

-

Post-Light Soaking Analysis: Perform detailed characterization of the photo-degraded devices using the analytical techniques mentioned in the thermal stability protocol.

UV-Vis Spectroscopy for Monitoring Oxidation

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene), with or without dopants.

-

Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution or a thin film of this compound. The neutral this compound has a characteristic absorption peak around 380 nm.

-

Induce Oxidation: Expose the sample to an oxidizing environment (e.g., light and air, or a chemical oxidant).

-

Time-Resolved Spectra: Record the UV-Vis absorption spectra at different time intervals during the oxidation process. The formation of the oxidized Spiro-OMeTAD⁺ is indicated by the emergence of a new absorption peak around 500-530 nm.[13]

-

Data Analysis: Analyze the change in the intensity of the absorption peaks to quantify the extent of oxidation over time.

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound.

Caption: Thermal degradation pathway of this compound.

Caption: Photo-oxidation pathway of this compound.

Caption: Interaction with the perovskite layer.

Caption: Degradation pathways induced by additives.

References

- 1. Thermal stability test on flexible perovskite solar cell modules to estimate activation energy of degradation on temper… [ouci.dntb.gov.ua]

- 2. smeng.ucsd.edu [smeng.ucsd.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Perovskite solar cells: Li–TFSI and t-BP-based chemical dopant engineering in spiro-OMeTAD - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. smeng.ucsd.edu [smeng.ucsd.edu]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]

- 10. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. UV ozone treatment for oxidization of spiro-OMeTAD hole transport layer - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02315J [pubs.rsc.org]

Key electronic and morphological properties of Spiro-MeOTAD

An In-depth Technical Guide on the Core Electronic and Morphological Properties of Spiro-MeOTAD

Introduction

This compound, chemically known as 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, stands as the benchmark hole-transporting material (HTM) in the field of perovskite solar cells (PSCs). Its widespread adoption is attributed to its excellent film-forming capabilities, high glass transition temperature, and suitable energy levels that facilitate efficient hole extraction from the perovskite absorber layer. This technical guide provides a comprehensive overview of the key electronic and morphological properties of this compound, details the experimental protocols for their characterization, and visualizes the critical processes and relationships governing its function.

Key Electronic and Morphological Properties

The performance of this compound as an HTM is dictated by a combination of its intrinsic electronic structure and the morphology of its thin films. These properties are often tuned using additives to enhance conductivity and improve interfacial contact.

Electronic Properties

The electronic properties, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for efficient charge transfer at the perovskite/HTM interface. The hole mobility dictates how effectively charges are transported through the layer to the electrode.

| Property | Value | Unit | Notes |

| HOMO Level | -5.2 | eV | Aligns well with the valence band of typical perovskite absorbers for efficient hole extraction.[1] |

| LUMO Level | -2.3 | eV | The high LUMO level helps in blocking electrons from the perovskite's conduction band.[1] |

| Ionization Potential (IP) | ~5.2 | eV | Estimated from the HOMO level (IP ≈ -EHOMO). Represents the energy to remove an electron.[2][3] |

| Electron Affinity (EA) | ~2.3 | eV | Estimated from the LUMO level (EA ≈ -ELUMO). Represents the energy released when an electron is added.[2][3] |

| Band Gap (Eg) | 2.9 | eV | Wide band gap makes the material transparent to visible light, minimizing parasitic absorption.[1] |

| Hole Mobility (Pristine) | 10-5 - 10-7 | cm²/Vs | The intrinsic mobility is relatively low.[4] |

| Hole Mobility (Doped) | 10-3 - 10-4 | cm²/Vs | Doping with additives like LiTFSI and tBP significantly increases mobility by orders of magnitude.[4][5] |

Morphological and Thermal Properties

The spiro-linked molecular structure of this compound provides high morphological stability, which is essential for the long-term operational stability of solar cell devices.

| Property | Value | Unit | Notes |

| Glass Transition Temp. (Tg) | ~120 | °C | A high Tg ensures the material remains in a stable, amorphous glassy state under operating conditions, preventing crystallization and degradation.[6] |

| Thin Film Morphology | Amorphous, Smooth | - | Typically forms uniform, pinhole-free films when processed from solution, which is crucial for preventing shunting pathways.[7][8] |

| RMS Roughness (Pristine) | ~1.2 | nm | Pristine films are exceptionally smooth.[8] |

| RMS Roughness (Overlayer) | ~40 | nm | The roughness of the capping layer in a device can be higher.[9] |

Experimental Protocols

Accurate characterization of this compound's properties relies on standardized experimental techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Solution Preparation: Dissolve this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) to ensure conductivity. A typical concentration is 1-5 mM.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).[10][11]

-

Measurement: The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. The potential of the working electrode is swept linearly with time towards a positive potential (oxidation) and then reversed.

-

Data Analysis: The resulting plot of current vs. potential (a voltammogram) shows peaks corresponding to the oxidation of this compound.[12][13] The onset potential of the first oxidation peak (Eox, onset) is used to calculate the HOMO level relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard.

-

Calculation: The HOMO energy is calculated using the empirical formula:

UV-Vis Spectroscopy for Optical Band Gap (Eg) Determination

UV-Vis absorption spectroscopy measures the absorption of light by a material as a function of wavelength, allowing for the determination of the optical band gap.

Methodology:

-

Sample Preparation: Prepare a thin film of this compound on a transparent substrate (e.g., quartz or glass) by spin-coating a solution of the material in a solvent like chlorobenzene.[16] Alternatively, a dilute solution of this compound can be measured in a cuvette.

-

Measurement: Place the sample in a UV-Vis spectrophotometer and measure the absorbance spectrum over a relevant wavelength range (e.g., 300-800 nm).

-

Data Analysis: The absorption spectrum will show an absorption edge, which corresponds to the onset of electronic transitions from the HOMO to the LUMO.[17]

-

Calculation: The optical band gap (Eg) is determined from the absorption edge (λedge), which is the wavelength where the absorption begins to rise sharply. The energy is calculated using the Planck-Einstein relation:

-

Eg (eV) = 1240 / λedge (nm) [15]

-

Atomic Force Microscopy (AFM) for Thin Film Morphology

AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface.

Methodology:

-

Sample Preparation: A thin film of this compound is deposited on a flat substrate (e.g., silicon wafer or ITO-coated glass) using a technique like spin-coating, mimicking the conditions used in device fabrication.[8]

-

Imaging: The AFM is operated in a suitable mode, typically tapping mode for soft organic films, to minimize sample damage.[18] A sharp tip attached to a flexible cantilever is scanned across the sample surface.

-

Data Acquisition: The deflection or change in oscillation amplitude of the cantilever, caused by tip-surface interactions, is measured by a laser and photodiode system. This data is used to construct a 3D topographical map of the surface.

-

Data Analysis: The AFM software is used to analyze the images to quantify key morphological parameters, including:

-

Root-Mean-Square (RMS) Roughness: A measure of the surface texture.

-

Grain Size and Distribution: To assess the uniformity of the film.

-

Presence of Pinholes or Aggregates: To identify defects that could be detrimental to device performance.[19]

-

Space-Charge Limited Current (SCLC) for Hole Mobility Measurement

The SCLC method is a widely used technique to determine the charge carrier mobility in semiconductors by analyzing the current-voltage (J-V) characteristics of a single-carrier device.[1]

Methodology:

-

Device Fabrication: A hole-only device is fabricated with the structure: Substrate / Anode / this compound / Cathode. The electrodes are chosen to ensure ohmic injection of holes and blockage of electrons. A typical structure is ITO / PEDOT:PSS / this compound / Au.

-

J-V Measurement: The current density (J) is measured as a function of the applied voltage (V) across the device.

-

Data Analysis: The J-V curve is plotted on a log-log scale. In the ideal case, the curve will exhibit an ohmic region at low voltages (J ∝ V) followed by a trap-filled limited region and then the space-charge limited region, where the current is governed by the Mott-Gurney law.[20]

-

Calculation: In the trap-free SCLC region, the relationship between current density and voltage is given by:

-

J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)

-

Where ε₀ is the vacuum permittivity, εᵣ is the relative dielectric constant of the material, μ is the hole mobility, V is the voltage, and L is the thickness of the this compound layer. The mobility (μ) can be extracted by fitting the experimental data in this region.[21]

-

Visualizations

Diagrams created using the DOT language to illustrate key relationships and workflows.

Charge Transfer Pathway in a Perovskite Solar Cell

This diagram illustrates the flow of charge carriers in a standard (n-i-p) perovskite solar cell utilizing this compound as the hole transport layer.

Caption: Charge generation and transport pathway in a this compound-based perovskite solar cell.

Experimental Workflow for this compound Characterization

This workflow outlines the sequence of experiments typically performed to fully characterize the electronic and morphological properties of a new batch or formulation of this compound.

Caption: Workflow for the comprehensive characterization of this compound properties.

Logical Relationships of Key this compound Properties

This diagram shows the logical connections between the fundamental molecular structure of this compound, its resulting properties, and its ultimate function in a solar cell device.

Caption: Logical map of this compound's structure-property-performance relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. static.igem.org [static.igem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. rsc.org [rsc.org]

- 16. "Solution process this compound nano-films by spin coating technique" by Tobee Jefferson, Jacob Keener et al. [digitalcommons.gaacademy.org]

- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 18. afmworkshop.com [afmworkshop.com]

- 19. chalcogen.ro [chalcogen.ro]

- 20. Reassessing the Validity of Space-Charge-Limited Current Measurements in Perovskite Devices with Charge-Transporting Layers: A Drift-Diffusion Simulation Including Charge Transition Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Optical absorption properties of pristine Spiro-MeOTAD

An In-depth Technical Guide to the Optical Absorption Properties of Pristine Spiro-MeOTAD

Introduction

2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene, commonly known as this compound, is a preeminent hole transporting material (HTM) in the field of optoelectronics, particularly in the development of high-efficiency perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (ssDSSCs).[1] Its widespread adoption is due to its high glass transition temperature, excellent morphological stability, and facile processing.[1] Understanding the intrinsic optical absorption properties of pristine, undoped this compound is fundamental for optimizing device architecture, minimizing parasitic absorption, and accurately modeling device performance. This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Quantitative Optical Properties

The optical characteristics of pristine this compound are primarily defined by its absorption maxima (λmax), molar extinction coefficient (ε), and optical bandgap (Eg). These parameters are crucial for determining how the molecule interacts with light. The main absorption features arise from π-π* electronic transitions within the conjugated system of the molecule.

The table below summarizes the key optical absorption data for pristine this compound as reported in the literature.

| Property | Value | Solvent / Conditions | Reference |

| Absorption Maxima (λmax) | 306 nm, 385 nm | Dichloromethane (B109758) (CH₂Cl₂) | [1] |

| 377 nm | Not Specified | ||

| ~380 nm | Not Specified | [2] | |

| Molar Extinction Coefficient (ε) | 7.53 x 10⁴ M⁻¹ cm⁻¹ | Not Specified (at 377 nm) | |

| Optical Bandgap (Eg) | 2.95 eV | Calculated from HOMO/LUMO | [1] |

| 3.0 eV | From absorbance characterization | [3] |

Experimental Protocols

Accurate measurement of the optical absorption properties of this compound requires standardized experimental procedures. The following sections detail the typical methodologies for sample preparation and spectroscopic analysis.

Sample Preparation for UV-Vis Spectroscopy

The preparation of this compound for analysis is critical for obtaining reproducible results. Both solution-based and thin-film measurements are common.

-

Solution Preparation :

-

High-purity, unsublimed (>99.0%) or sublimed (>99.5%) this compound powder is used.[1]

-

A stock solution is prepared by dissolving a precise mass of this compound in a high-purity spectroscopic grade solvent, such as chlorobenzene (B131634) or dichloromethane (CH₂Cl₂).[1][4][5][6]

-

The concentration is typically in the micromolar (μM) range to ensure the absorbance remains within the linear range of the spectrophotometer. For example, a concentration of 8 μM in chlorobenzene has been used for UV-Vis tests.[4]

-

The solution should be thoroughly mixed, for instance by sonication, to ensure complete dissolution.

-

-

Thin Film Preparation :

-

A more concentrated solution of this compound in a solvent like chlorobenzene (e.g., 18 mg in 100 µL) is prepared.[7]

-

The solution is deposited onto a clean, transparent substrate (e.g., FTO glass, quartz) via spin-coating.[4]

-

Typical spin-coating parameters involve speeds ranging from 3000 to 5000 rpm for 30 to 90 seconds to achieve a uniform film.[1][4]

-

The film is often annealed on a hot plate (e.g., at 80 °C for 30 min) to remove residual solvent.[4]

-

UV-Vis Absorption Measurement

Ultraviolet-Visible (UV-Vis) spectroscopy is the standard technique for characterizing the optical absorption of this compound.

-

Instrumentation : A dual-beam UV-Vis or UV-Vis-NIR spectrophotometer (e.g., Lambda 1050, Shimadzu UV-2550) is used.[2][4]

-

Procedure (Solutions) :

-

The instrument is calibrated using a blank reference cuvette containing only the pure solvent.

-

The this compound solution is placed in a 10 mm path length quartz cuvette.[4]

-

The absorption spectrum is recorded over a relevant wavelength range, typically from 300 nm to 800 nm.

-

-

Procedure (Thin Films) :

-

A clean, uncoated substrate is used as the reference to measure the baseline.

-

The substrate coated with the this compound thin film is placed in the sample beam path.

-

The absorption spectrum is recorded.

-

-

Bandgap Determination : The optical bandgap (Eg) is commonly estimated from the onset of absorption in the UV-Vis spectrum using a Tauc plot, where (αhν)¹ᐟ² is plotted against photon energy (hν) for an indirect bandgap material.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for characterizing the optical absorption properties of pristine this compound.

References

- 1. ossila.com [ossila.com]

- 2. UV ozone treatment for oxidization of spiro-OMeTAD hole transport layer - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02315J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. smeng.ucsd.edu [smeng.ucsd.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Dawn of a New Era in Solid-State Photovoltaics: The Early Discoveries and Development of Spiro-MeOTAD

A deep-dive into the seminal research that introduced a cornerstone molecule for perovskite solar cells, detailing its initial synthesis, characterization, and first application in a solid-state dye-sensitized solar cell.

Introduction

In the landscape of advanced materials for energy applications, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, widely known as Spiro-MeOTAD, stands as a pivotal molecule. Its introduction in the late 1990s marked a significant breakthrough in the development of solid-state dye-sensitized solar cells (ssDSSCs) and subsequently became the hole-transporting material of choice for the majority of high-efficiency perovskite solar cells. This technical guide delves into the early discoveries and development of this compound, providing a detailed account of its initial synthesis, key performance data from its inaugural solar cell application, and the experimental protocols that laid the groundwork for a new generation of photovoltaic devices.

The Genesis of this compound: A Novel Molecular Design

The emergence of this compound was a result of a collaborative effort between the research groups of Donald Lupo at Hoechst Research & Technology, Josef Salbeck at the Max Planck Institute for Polymer Research, and Michael Grätzel at the Swiss Federal Institute of Technology. The first report of its use in a solar cell appeared in the journal Nature in 1998.[1] The molecule was designed to be an amorphous organic hole-transport material with a high glass transition temperature, ensuring the formation of stable and uniform thin films, a critical requirement for efficient solid-state devices.

The synthesis of this compound involves a multi-step process, beginning with the creation of the spirobifluorene core, followed by a key aromatic amination reaction.

Experimental Protocol: Initial Synthesis of this compound

The initial synthesis of this compound, as pioneered by Salbeck and his team, involved the following key steps:

1. Synthesis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene: